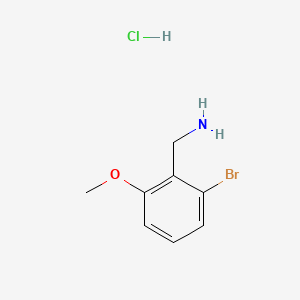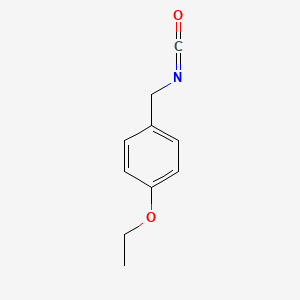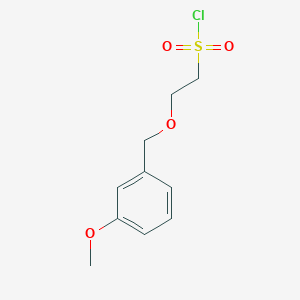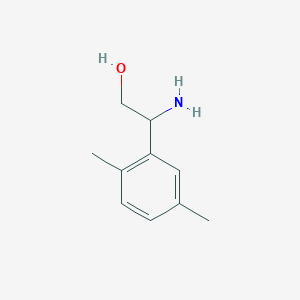![molecular formula C12H14N2 B13618503 Methyl[2-(quinolin-6-yl)ethyl]amine](/img/structure/B13618503.png)
Methyl[2-(quinolin-6-yl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl[2-(quinolin-6-yl)ethyl]amine is an organic compound that features a quinoline ring attached to an ethylamine group with a methyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(quinolin-6-yl)ethyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and ethylamine.
Alkylation: Quinoline is alkylated using ethylamine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Methylation: The resulting product is then methylated using methyl iodide or dimethyl sulfate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reactions, and solvents like ethanol or acetonitrile are commonly employed.
化学反応の分析
Types of Reactions
Methyl[2-(quinolin-6-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form quinoline derivatives.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position, using reagents like halogens or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
Methyl[2-(quinolin-6-yl)ethyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-microbial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Material Science: It is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of Methyl[2-(quinolin-6-yl)ethyl]amine involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with similar structural features but lacking the ethylamine and methyl groups.
Ethyl[2-(quinolin-6-yl)ethyl]amine: Similar structure but without the methyl group.
Methyl[2-(quinolin-6-yl)propyl]amine: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
Methyl[2-(quinolin-6-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and ethylamine groups enhance its reactivity and potential for diverse applications compared to its analogs.
特性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
N-methyl-2-quinolin-6-ylethanamine |
InChI |
InChI=1S/C12H14N2/c1-13-8-6-10-4-5-12-11(9-10)3-2-7-14-12/h2-5,7,9,13H,6,8H2,1H3 |
InChIキー |
ZZHAIPOVHWIRMH-UHFFFAOYSA-N |
正規SMILES |
CNCCC1=CC2=C(C=C1)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



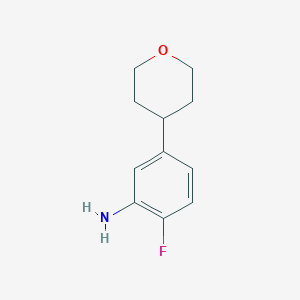

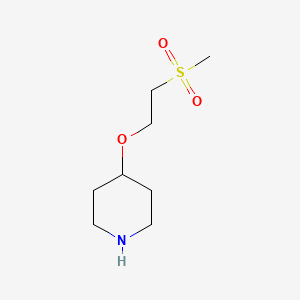
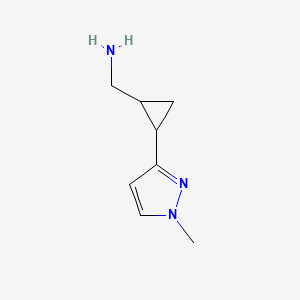

![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)
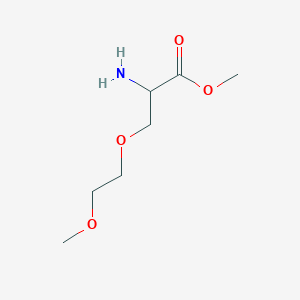
![6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13618498.png)
